

Application Notes and Protocols for S-Allylglycine (SAG) Induced Seizure Studies

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Compound of Interest

Compound Name: **s-Allylglycine**

Cat. No.: **B555423**

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Introduction

S-Allylglycine (SAG) is a potent convulsant agent widely utilized in preclinical research to induce seizures in animal models. Its primary mechanism of action involves the irreversible inhibition of glutamate decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter γ -aminobutyric acid (GABA).^[1] By blocking GAD, SAG leads to a rapid depletion of GABAergic inhibition in the central nervous system, resulting in neuronal hyperexcitability and the manifestation of seizures.^[1] This chemically-induced seizure model is invaluable for investigating the fundamental mechanisms of epilepsy, screening potential anticonvulsant therapies, and exploring the neurobiological consequences of seizure activity.

These application notes provide a comprehensive overview of the dose-response relationship of SAG in seizure induction, detailed experimental protocols for rodent and zebrafish models, and an exploration of the downstream signaling pathways activated during SAG-induced seizures.

Data Presentation: Dose-Response Relationship of S-Allylglycine

The following tables summarize the quantitative data on the dose-response relationship of **S-Allylglycine** in inducing seizures across different animal models.

Table 1: S-Allylglycine Dose-Response in Rodent Models

Parameter	Dose	Animal Model	Route of Administration	Observed Effect	Reference
ED ₅₀ for Seizures	1.0 mmol/kg (~115 mg/kg)	Mice	Intraperitoneal (i.p.)	Effective dose in 50% of animals.	[1]
Effective Dose	300 mg/kg	Mice	Not Specified	Induces recurrent clonic seizures in 100% of animals.	[1]
Seizure Latency	1.0 mmol/kg (~115 mg/kg)	Mice	Intraperitoneal (i.p.)	44 - 240 minutes.	[1]
Seizure Latency	4.0 - 4.3 mmol/kg	Mice	Not Specified	Brief, recurring seizures between 2-14 hours post-injection.	[1]
Seizure Types	100 - 250 mg/kg	Rats	Intraperitoneal (i.p.)	Focal and generalized tonic-extension seizures. Female rats are more susceptible.	[2]
GAD Inhibition	1.0 mmol/kg (~115 mg/kg)	Mice	Intraperitoneal (i.p.)	40-60% maximal inhibition, occurring just before or during	[1]

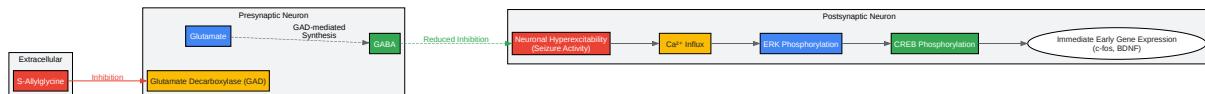
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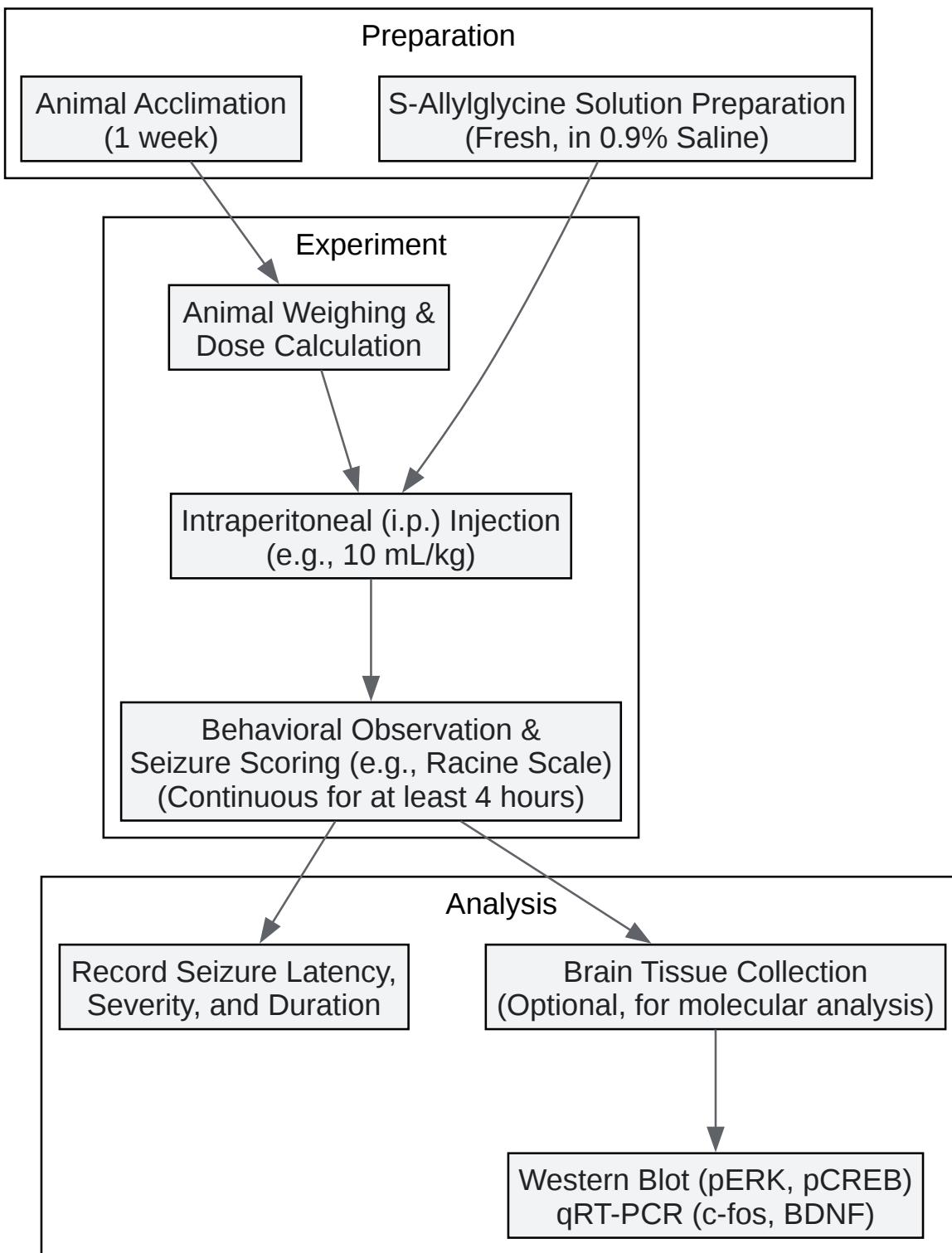
Table 2: **S-Allylglycine** Dose-Response in Zebrafish Larvae Model

Parameter	Concentration	Animal Model	Exposure Duration	Observed Effect	Reference
Effective Concentration Range	30 - 300 mM	7 dpf Zebrafish Larvae	480 minutes	Increased swimming activity and whole-body seizures.	[2]
Electrophysiological Changes	300 mM	7 dpf Zebrafish Larvae	120 minutes	Epileptiform discharges and a decrease in brain GABA homogenates.	[2]

Signaling Pathways in **S-Allylglycine** Induced Seizures

The primary action of **S-Allylglycine** is the inhibition of GAD, leading to a reduction in GABA synthesis. This disruption of the excitatory/inhibitory balance triggers a cascade of downstream signaling events.



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References

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